![molecular formula C15H22O B15160091 Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- CAS No. 681035-69-8](/img/structure/B15160091.png)
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- is a chemical compound with the molecular formula C15H22O It is a derivative of phenol, characterized by the presence of a methyl group and a trimethylcyclopentyl group attached to the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile . This reaction typically requires the presence of a strong base and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- exerts its effects involves interactions with molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways . Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylphenol: Another related compound with two methyl groups on the aromatic ring, affecting its chemical properties and uses.
Uniqueness
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These features influence its reactivity and make it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
681035-69-8 |
|---|---|
Formule moléculaire |
C15H22O |
Poids moléculaire |
218.33 g/mol |
Nom IUPAC |
4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]phenol |
InChI |
InChI=1S/C15H22O/c1-11-6-7-13(16)12(10-11)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3/t15-/m0/s1 |
Clé InChI |
OJURUWLXPJSRPZ-HNNXBMFYSA-N |
SMILES isomérique |
CC1=CC(=C(C=C1)O)[C@@]2(CCCC2(C)C)C |
SMILES canonique |
CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


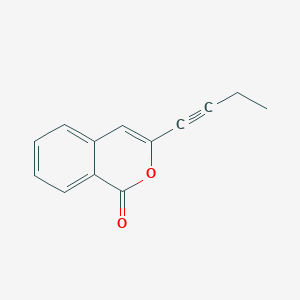
![3-Amino-5-[3-(dimethylamino)phenyl]-2,4-dimethylphenazin-5-ium](/img/structure/B15160024.png)
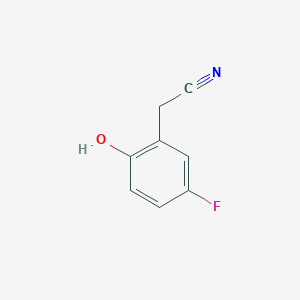
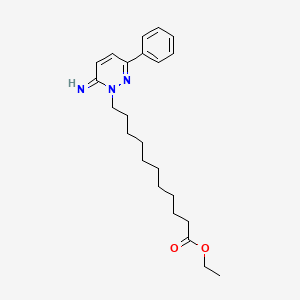
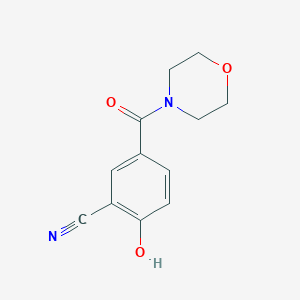
![tert-Butyl [(2-bromophenyl)methylidene]carbamate](/img/structure/B15160043.png)
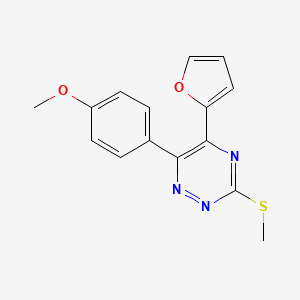
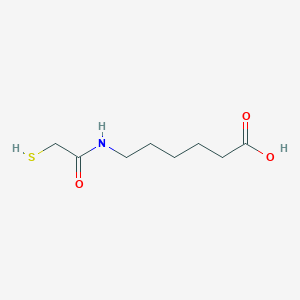
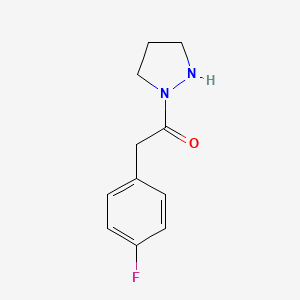
![[(R)-(Methylsulfanyl)methanesulfinyl]benzene](/img/structure/B15160061.png)
![2-Methoxy-4-(9H-pyrido[3,4-b]indol-1-yl)phenol](/img/structure/B15160070.png)
![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![3-(3-Nitrophenyl)-6-phenyl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15160079.png)
![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
